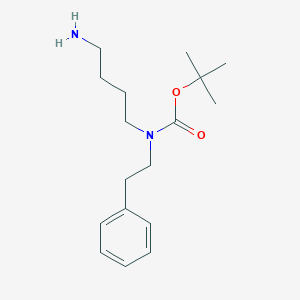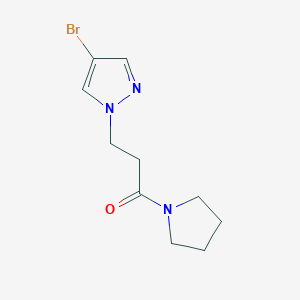
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid is an organic compound with the molecular formula C14H19NO7. This compound is notable for its use in various chemical reactions and applications, particularly in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Ether Formation: The protected amino group is then reacted with ethylene glycol to form the ethoxy linkage.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems ensures efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The tert-butoxycarbonyl protecting group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Hydrolysis: Acidic conditions, typically using hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Reduction: 2-(2-aminoethoxy)-4-nitrobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: 2-(2-aminoethoxy)-4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Biological Studies: Employed in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and protein function, making the compound valuable in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-nitrobenzoic acid: The nitro group is in a different position, affecting its reactivity and interaction with other molecules.
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-methylbenzoic acid: Contains a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-nitrobenzoic acid is unique due to the presence of both the nitro and tert-butoxycarbonyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Propiedades
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-14(2,3)23-13(19)15-6-7-22-11-8-9(16(20)21)4-5-10(11)12(17)18/h4-5,8H,6-7H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWOYXFTHBSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














